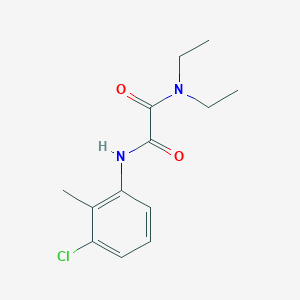
N'-(3-chloro-2-methylphenyl)-N,N-diethylethanediamide
説明
N-(3-chloro-2-methylphenyl)-N,N-diethylethanediamide, commonly known as metolachlor, is a widely used herbicide in agriculture. It belongs to the chloroacetamide family of herbicides and is primarily used to control annual grasses and certain broadleaf weeds in crops such as corn, soybeans, and cotton. Metolachlor is known for its effectiveness and versatility in controlling weeds, but it also has certain limitations and potential risks associated with its use.
作用機序
Metolachlor works by inhibiting the synthesis of fatty acids in plants, leading to the disruption of cell membrane integrity and ultimately causing plant death. It is absorbed by the roots and shoots of the target plants and translocated throughout the plant, providing systemic control.
Biochemical and Physiological Effects:
Metolachlor has been shown to have minimal toxicity to humans and animals, with no significant adverse effects reported at typical exposure levels. However, it can have negative effects on non-target organisms such as aquatic plants, insects, and microorganisms. It can also persist in soil and water for extended periods, potentially leading to long-term environmental impacts.
実験室実験の利点と制限
Metolachlor has several advantages for use in lab experiments, including its effectiveness in controlling weeds, its systemic activity, and its relatively low toxicity to humans and animals. However, it also has certain limitations, such as its potential impact on non-target organisms and the environment, and its persistence in soil and water.
将来の方向性
There are several potential future directions for research on metolachlor, including:
1. Development of new formulations or delivery methods to improve efficacy and reduce environmental impact.
2. Investigation of the potential impacts of metolachlor on non-target organisms and the environment.
3. Exploration of the potential use of metolachlor in combination with other herbicides or pesticides to improve weed control and reduce environmental impact.
4. Study of the potential long-term effects of metolachlor on soil health and microbial communities.
5. Development of alternative, more sustainable weed control methods that reduce reliance on herbicides such as metolachlor.
In conclusion, metolachlor is a widely used herbicide that has been extensively studied for its efficacy and environmental impact. While it has several advantages for use in agriculture and lab experiments, it also has certain limitations and potential risks associated with its use. Further research is needed to fully understand the impacts of metolachlor and to develop more sustainable weed control methods.
科学的研究の応用
Metolachlor has been extensively studied for its efficacy and environmental impact in agriculture. Research has shown that metolachlor can effectively control weeds in crops such as corn, soybeans, and cotton, and can improve crop yield and quality. However, it has also been shown to have potential risks to non-target organisms and the environment, such as leaching into groundwater and causing ecological damage.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-N',N'-diethyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-4-16(5-2)13(18)12(17)15-11-8-6-7-10(14)9(11)3/h6-8H,4-5H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQMGWQAQXQPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)NC1=C(C(=CC=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]butanamide](/img/structure/B4712809.png)
![ethyl 4-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4712823.png)
![4-[4-(mesitylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4712831.png)
![3-benzyl-2-[(4-chlorobenzyl)thio]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4712835.png)
![3-bromo-N-[2-(cyclohexylthio)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B4712844.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B4712846.png)
![(2-{[1-(4-ethoxyphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4712849.png)
![N-{4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B4712860.png)
![3-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1-propanol](/img/structure/B4712872.png)
![1-ethyl-N-(3-{[(2-furylmethyl)amino]carbonyl}-5-methyl-4-phenyl-2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B4712879.png)
![2-{[5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B4712893.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4712903.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4712909.png)